molecular formula C17H20N2O B11938207 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide CAS No. 853334-49-3

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide

Cat. No.: B11938207
CAS No.: 853334-49-3
M. Wt: 268.35 g/mol
InChI Key: YSLIVFRXGXUIJB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves the following steps:

    Formation of the acridine core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.

    Introduction of the isopropyl group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Isopropyl-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Properties

CAS No.

853334-49-3

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

7-propan-2-yl-1,2,3,4-tetrahydroacridine-9-carboxamide

InChI

InChI=1S/C17H20N2O/c1-10(2)11-7-8-15-13(9-11)16(17(18)20)12-5-3-4-6-14(12)19-15/h7-10H,3-6H2,1-2H3,(H2,18,20)

InChI Key

YSLIVFRXGXUIJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C3CCCCC3=C2C(=O)N

Origin of Product

United States

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